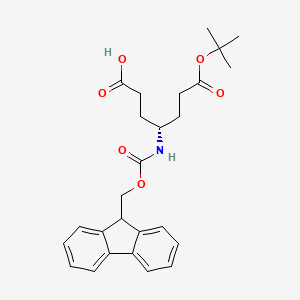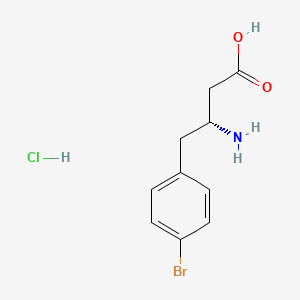
2-Propoxy-1-butanamine
Descripción general
Descripción
2-Propoxy-1-butanamine is a biochemical compound with the molecular formula C7H17NO and a molecular weight of 131.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Propoxy-1-butanamine is represented as CCCOC©CN . Amines like 2-Propoxy-1-butanamine often undergo cleavage at the αC−C bond to produce a relatively stable CH2NH2+ ion .Chemical Reactions Analysis
Amines, including 2-Propoxy-1-butanamine, can engage in various chemical reactions. They can undergo reactions involving alkyl groups, such as SN2 reactions of alkyl halides with ammonia or other amines .Physical And Chemical Properties Analysis
Amines have unique physical properties. Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding . Amines of low molar mass are quite soluble in water .Aplicaciones Científicas De Investigación
Anticonvulsant Agents Synthesis
Several studies have focused on the design and synthesis of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, showcasing the potential of derivatives of 2-Propoxy-1-butanamine in developing new treatments for epilepsy. These compounds integrate chemical fragments of well-known antiepileptic drugs (AEDs), such as ethosuximide, levetiracetam, and lacosamide, displaying broad spectra of activity in preclinical seizure models. Initial screenings revealed several compounds offering protection in the maximal electroshock seizure (MES) and/or subcutaneous pentylenetetrazole (scPTZ) seizure models, demonstrating their potential as more potent and safer alternatives to existing AEDs (Kamiński et al., 2015) (Kamiński et al., 2015).
Biomaterials for Drug Delivery and Regenerative Medicine
Research into enhancing the pseudoplasticity of hyaluronan (HA) via chemical modification for use in drug delivery and regenerative medicine has also been reported. By grafting propylamine and butylamine to HA, researchers have been able to optimize its shear-thinning properties, essential for injectability and additive manufacturing. This study highlights the application of amine derivatives in modifying biomaterials to achieve desirable viscoelastic properties for bioinks and hydrogels (Petta et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Butanimine, a related compound to 2-Propoxy-1-butanamine, has been investigated to understand its unstable nature. Through gas electron diffraction and computational methods, the structural parameters of 2-Butanimine were determined, contributing to a deeper understanding of its chemical behavior and potential applications in synthesizing more stable derivatives for scientific research (Egawa & Konaka, 2001).
Thioacetalization Reagent Development
Research into developing odorless thioacetalization reagents from compounds similar to 2-Propoxy-1-butanamine has been conducted, demonstrating the utility of such derivatives in organic synthesis. These reagents offer a nonthiolic, odorless alternative for converting aldehydes/ketones into dithianes, showcasing the versatility of 2-Propoxy-1-butanamine derivatives in synthetic chemistry (Liu et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-propoxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-5-9-7(4-2)6-8/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFAZGXLLWXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(CC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451420.png)


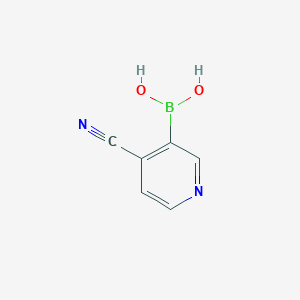
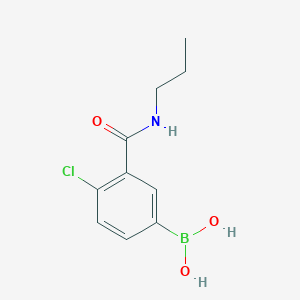
![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)


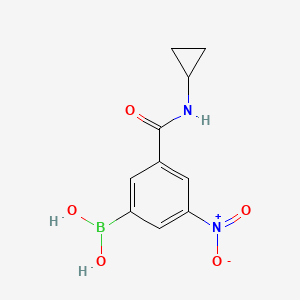
![4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1451437.png)

